methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate
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Overview
Description
Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate is a complex organic compound that features a thiazole ring, a phenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Scientific Research Applications
Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate can be compared with other thiazole derivatives:
Thiazole: A simpler compound with a basic thiazole ring, used as a precursor in various syntheses.
Benzothiazole: Contains a fused benzene and thiazole ring, known for its biological activities.
Thiazolidine: A saturated derivative of thiazole, used in medicinal chemistry for its therapeutic potential.
Thiazoline: An unsaturated derivative, studied for its chemical reactivity and applications in materials science.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Biological Activity
Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate (abbreviated as MPTC) is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, multiple phenyl groups, and a methoxyphenyl moiety, which contribute to its interactions with various biological targets.
Structural Characteristics
- Molecular Formula : C21H21N3O3S
- Molecular Weight : 395.5 g/mol
- Key Functional Groups :
- Thiazole ring
- Methoxy group
- Multiple phenyl groups
These structural elements are crucial for the compound's biological activity, influencing its ability to interact with enzymes and receptors.
Biological Activities
MPTC exhibits a range of biological activities, including:
1. Antitumor Activity
- MPTC has shown promising results in inhibiting the growth of cancer cells. The presence of the thiazole ring and phenyl groups enhances its cytotoxic potential.
- In studies involving various cancer cell lines, MPTC demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
2. Anticonvulsant Properties
- Compounds similar to MPTC have been evaluated for their anticonvulsant activity. The structure–activity relationship (SAR) indicates that modifications in the phenyl groups can enhance efficacy against seizure models .
- MPTC's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects.
3. Enzyme Inhibition
- The thiazole moiety is known for its ability to bind to various enzymes. MPTC's interactions with specific molecular targets can lead to the inhibition of enzyme activity, which is crucial for therapeutic interventions in metabolic disorders.
Research Findings and Case Studies
Recent studies have focused on synthesizing derivatives of MPTC and evaluating their biological activities:
Compound | Biological Activity | IC50 Value (µM) | Reference |
---|---|---|---|
MPTC | Antitumor | 10–30 | |
Compound A | Anticonvulsant | 5–15 | |
Compound B | Enzyme Inhibition | 20–50 |
Case Study: Antitumor Activity
In a comparative study involving various thiazole derivatives, MPTC was highlighted for its potent cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The mechanism of action was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, supported by molecular docking studies that revealed strong binding affinity to Bcl-2 proteins .
Case Study: Anticonvulsant Effects
Another study evaluated MPTC analogs for their anticonvulsant properties using the pentylenetetrazol (PTZ) model in rodents. Results indicated that certain modifications in the phenyl rings significantly enhanced anticonvulsant efficacy, suggesting that similar strategies could be applied to optimize MPTC for therapeutic use against epilepsy .
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
methyl N-[2-(2-methoxyphenyl)imino-4-phenyl-3-prop-2-enyl-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C21H21N3O3S/c1-4-14-24-18(15-10-6-5-7-11-15)19(23-21(25)27-3)28-20(24)22-16-12-8-9-13-17(16)26-2/h4-13H,1,14H2,2-3H3,(H,23,25) |
InChI Key |
LKKBNQLILXMDHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=C(S2)NC(=O)OC)C3=CC=CC=C3)CC=C |
Origin of Product |
United States |
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